

Technical Guide: Cholesteryl Palmitate-d31 in Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl palmitate-d31*

Cat. No.: *B15557434*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cholesteryl palmitate-d31**, a deuterated form of cholesteryl palmitate, for its application in advanced research and drug development. This document details its chemical and physical properties, experimental protocols for its use as an internal standard in mass spectrometry-based lipidomics, and its application in nuclear magnetic resonance studies.

Compound Identification and Properties

Cholesteryl palmitate-d31 is a stable isotope-labeled version of cholesteryl palmitate, where 31 hydrogen atoms on the palmitate chain have been replaced by deuterium. This isotopic labeling makes it an invaluable tool for tracer studies in lipid metabolism and as an internal standard for quantitative analysis.

CAS Number: 71826-32-9[1]

Chemical Structure:

- CAS Index Name: Cholest-5-en-3-ol (3 β)-, hexadecanoate-d31[1]
- Molecular Formula: C₄₃H₄₅D₃₁O₂[1]

A summary of the key quantitative data for **Cholesteryl palmitate-d31** is presented in Table 1.

Property	Value	Reference
Molecular Weight	656.25 g/mol	[1]
Purity	>98%	[1]
Physical State	Solid	[1]
Storage Temperature	Freezer (-20°C)	[1] [2]
Melting Point (of non-deuterated form)	74-77 °C	[2] [3]

Applications in Research

Cholesteryl palmitate-d31 serves as a critical tool in several research areas, primarily due to its properties as a stable isotope-labeled lipid.

- Internal Standard in Mass Spectrometry: In the field of lipidomics, accurate quantification of lipid species is paramount. **Cholesteryl palmitate-d31** is an ideal internal standard for the analysis of cholesteryl esters by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[4\]](#) Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in a mass spectrometer. This enables precise quantification by correcting for variations during sample preparation and analysis.
- Tracer in Metabolic Studies: As a deuterated lipid, it can be introduced into biological systems to trace the metabolic fate of cholesteryl palmitate.[\[5\]](#)[\[6\]](#) This is particularly useful in studying lipid transport, storage, and metabolism in various physiological and pathological conditions. For instance, it can be used to investigate dysregulated lipid metabolism in diseases like cardiometabolic disorders.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR spectroscopy is a powerful technique for studying the structure and dynamics of lipid membranes. **Cholesteryl palmitate-d31** has been utilized in ²H-NMR studies to investigate its incorporation and behavior within sphingomyelin dispersions, providing insights into the organization of lipid bilayers.[\[2\]](#)[\[7\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the application of **Cholesteryl palmitate-d31** in a research setting.

Quantitative Lipidomics using LC-MS with Cholesteryl Palmitate-d31 as an Internal Standard

This protocol outlines a general workflow for the quantification of cholesteryl esters in a biological sample, such as plasma, using **Cholesteryl palmitate-d31**.

1. Sample Preparation and Lipid Extraction (Folch Method):

- To a 1 mL plasma sample, add a known amount of **Cholesteryl palmitate-d31** in a chloroform/methanol solution. The precise amount should be determined based on the expected concentration of endogenous cholesteryl esters.
- Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
- Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
- Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.
- Dry the lipid extract under a gentle stream of nitrogen.

2. Chromatographic Separation (HPLC):

- Reconstitute the dried lipid extract in a suitable mobile phase, for example, a mixture of acetonitrile and isopropanol.
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with a mobile phase system such as:
 - Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
- The gradient can be programmed to start with a higher percentage of mobile phase A and gradually increase the proportion of mobile phase B to elute the more hydrophobic lipids like cholesteryl esters.

3. Mass Spectrometric Detection:

- The HPLC system is coupled to a mass spectrometer, such as a triple quadrupole (QQQ) or a high-resolution mass spectrometer (e.g., Q-TOF).
- Operate the mass spectrometer in a positive ion mode.
- For targeted analysis on a QQQ instrument, use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous cholesteryl esters and the **Cholesteryl palmitate-d31** internal standard.

4. Data Analysis:

- Quantify the endogenous cholesteryl esters by comparing the peak area of their respective MRM transitions to the peak area of the **Cholesteryl palmitate-d31** internal standard.

²H-NMR Spectroscopy of Lipid Dispersions

This protocol describes the use of **Cholesteryl palmitate-d31** to study lipid membrane dynamics.

1. Sample Preparation:

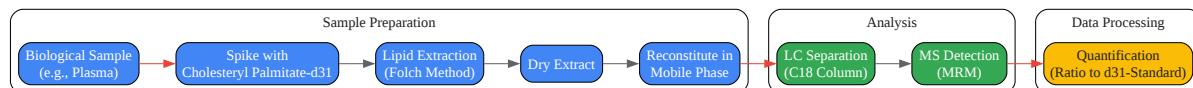
- Prepare a lipid mixture containing the lipid of interest (e.g., sphingomyelin) and a small molar percentage (e.g., 5 mol%) of **Cholesteryl palmitate-d31**.
- Dissolve the lipids in an organic solvent like chloroform/methanol.
- Evaporate the solvent under nitrogen to form a thin lipid film.
- Hydrate the lipid film with a buffer solution (e.g., 50 wt% in water) to form a lipid dispersion.
- Subject the dispersion to several freeze-thaw cycles to ensure homogeneity.

2. NMR Data Acquisition:

- Transfer the lipid dispersion to an NMR tube.
- Acquire ²H-NMR spectra at various temperatures using a high-field NMR spectrometer equipped with a solid-state probe.
- The spectral parameters, such as the quadrupolar splitting, provide information about the mobility and orientation of the deuterated palmitate chain within the lipid bilayer.

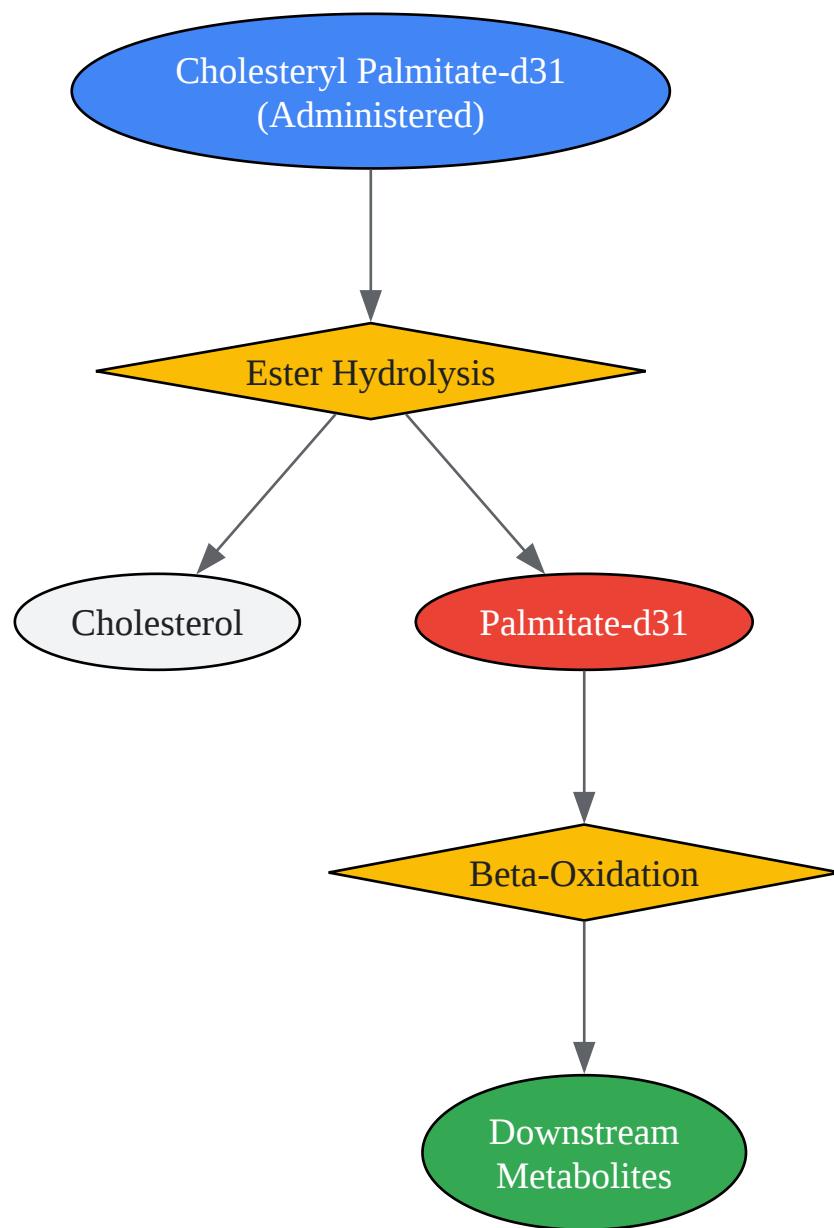
Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **Cholesteryl palmitate-d31**.



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Caption: Quantitative lipidomics workflow using stable isotope dilution.



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Caption: Simplified metabolic fate of **Cholesteryl Palmitate-d31**.

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- To cite this document: BenchChem. [Technical Guide: Cholesteryl Palmitate-d31 in Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15557434#cas-number-for-cholesteryl-palmitate-d31\]](https://www.benchchem.com/product/b15557434#cas-number-for-cholesteryl-palmitate-d31)

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